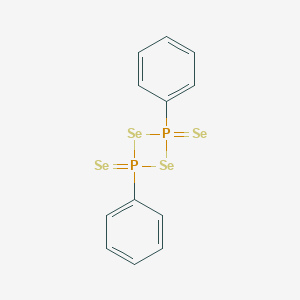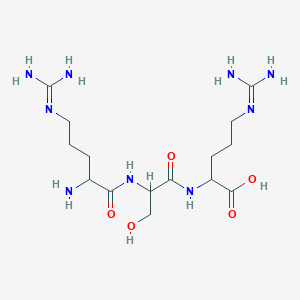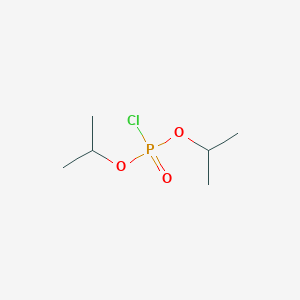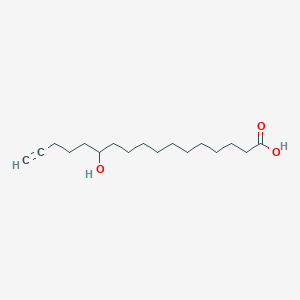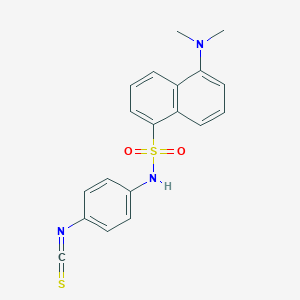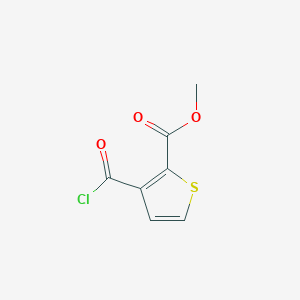
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate (MCTC) is a synthetic compound that belongs to the class of thiophene carboxylic acid derivatives. It has gained significant attention in scientific research due to its potential as a building block for the synthesis of various bioactive molecules.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the target organism.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been shown to possess antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate in lab experiments is its easy synthesis and availability. However, its low solubility in water and other common solvents can limit its use in certain experiments. Additionally, its toxicity and potential environmental hazards should be taken into consideration when handling and disposing of the compound.
Direcciones Futuras
There are several future directions for the research and development of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate. One area of interest is the synthesis of new bioactive molecules using Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate as a building block. Another area of interest is the development of new synthetic methods for Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives. Additionally, the investigation of the potential environmental impact of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives should be further explored.
Métodos De Síntesis
The synthesis of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride and dimethylformamide (DMF) to form 3-(chlorocarbonyl)thiophene-2-carboxylic acid chloride. This intermediate is then reacted with methanol in the presence of a base such as triethylamine to form Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate has been widely used as a building block for the synthesis of various bioactive molecules such as antitumor, antifungal, and antibacterial agents. It has also been used as a precursor for the synthesis of thiophene-based polymers and materials.
Propiedades
Número CAS |
116722-19-1 |
|---|---|
Nombre del producto |
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate |
Fórmula molecular |
C7H5ClO3S |
Peso molecular |
204.63 g/mol |
Nombre IUPAC |
methyl 3-carbonochloridoylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3 |
Clave InChI |
IQZWQGGIECIELH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CS1)C(=O)Cl |
SMILES canónico |
COC(=O)C1=C(C=CS1)C(=O)Cl |
Sinónimos |
2-Thiophenecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




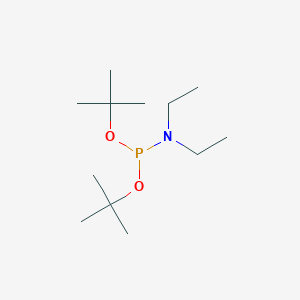
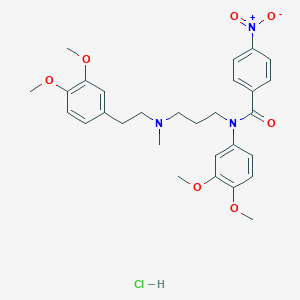
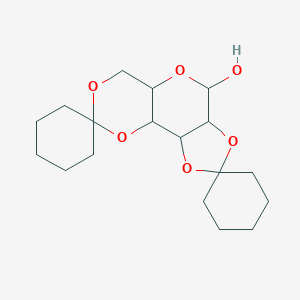
![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)
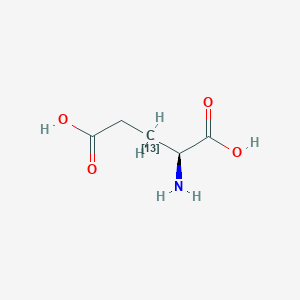
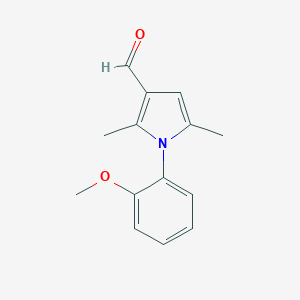
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)
